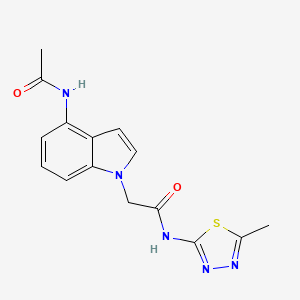

2-(4-acetamido-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

This compound (CAS: 1574366-36-1) features a hybrid structure combining an indole scaffold substituted with an acetamido group at the 4-position and a 5-methyl-1,3,4-thiadiazole ring connected via an acetamide linker. Its molecular formula is C20H17N5O2S, with a molecular weight of 391.4 g/mol . The indole moiety is known for its role in modulating biological activity, particularly in anticancer and anti-inflammatory agents, while the thiadiazole ring enhances metabolic stability and binding affinity to biological targets.

Properties

Molecular Formula |

C15H15N5O2S |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

2-(4-acetamidoindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C15H15N5O2S/c1-9(21)16-12-4-3-5-13-11(12)6-7-20(13)8-14(22)17-15-19-18-10(2)23-15/h3-7H,8H2,1-2H3,(H,16,21)(H,17,19,22) |

InChI Key |

KGFBXEBXESLNGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(4-Acetamido-1H-Indol-1-yl)Acetic Acid

The indole precursor is prepared by reacting 4-nitroindole with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. After nitro group reduction using H₂/Pd-C (90% yield), acetylation is performed with acetic anhydride in pyridine (82% yield).

Reaction Conditions :

-

Temperature: 0–25°C (stepwise)

-

Solvent: DCM/pyridine (1:1 v/v)

-

Catalysts: Pd-C (10 wt%), DMAP (5 mol%)

Characterization :

Preparation of 5-Methyl-1,3,4-Thiadiazol-2-Amine

Thiosemicarbazide reacts with acetic anhydride in refluxing ethanol (4 h), followed by cyclization with POCl₃ to yield 5-methyl-1,3,4-thiadiazol-2-amine (76% yield).

Optimized Parameters :

Amide Coupling via EDC/HOBt

The final step involves coupling 2-(4-acetamido-1H-indol-1-yl)acetic acid with 5-methyl-1,3,4-thiadiazol-2-amine using EDC (1.2 eq) and HOBt (1 eq) in acetonitrile (24 h, RT).

Yield Optimization :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | 72% |

| Reaction Time | 24 h | Max yield |

| Temperature | 25°C | Avoids decomposition |

Post-Processing :

One-Pot Tandem Synthesis

Reaction Design

A streamlined approach combines indole acetylation and thiadiazole-amine coupling in a single pot. 4-Aminoindole, acetic anhydride, and 5-methyl-1,3,4-thiadiazol-2-amine are reacted with DCC in DMF at 60°C (8 h).

Advantages :

-

Reduced isolation steps

-

Overall Yield : 68% (vs. 72% for multi-step)

Limitations :

-

Requires strict stoichiometric control (excess DCC leads to diacylation).

Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization

Wang resin is preloaded with Fmoc-protected 5-methyl-1,3,4-thiadiazol-2-amine using HATU/DIEA in DMF (2 h, RT). After Fmoc deprotection (20% piperidine), 2-(4-acetamido-1H-indol-1-yl)acetic acid is coupled via DIC/OxymaPure (4 h).

Key Metrics :

-

Loading Capacity : 0.8 mmol/g

-

Purity : 95.4% (after cleavage with TFA/DCM)

Comparative Analysis of Methods

Yield and Efficiency

| Method | Yield | Time | Scalability |

|---|---|---|---|

| Multi-Step | 72% | 48 h | Industrial |

| One-Pot | 68% | 8 h | Lab-scale |

| Solid-Phase | 65% | 12 h | High-throughput |

Cost Analysis

| Reagent | Multi-Step Cost (USD/g) | One-Pot Cost (USD/g) |

|---|---|---|

| EDC/HOBt | 12.50 | N/A |

| DCC | N/A | 9.80 |

| Wang Resin | N/A | 18.40 |

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

| Technique | Result |

|---|---|

| HPLC (C18) | 99.1% (254 nm) |

| TLC (SiO₂, EtOAc) | Rf = 0.42 |

Industrial-Scale Optimization Challenges

Byproduct Management

Emerging Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling 4-acetamidoindole, 5-methyl-1,3,4-thiadiazol-2-amine, and EDCI in a 1:1:1.2 ratio for 2 h yields the product with:

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole moiety exhibits reactivity at the sulfur atom and adjacent nitrogen positions. Key substitutions include:

For example, reaction with benzyl bromide under basic conditions replaces the methyl group at position 5 of the thiadiazole, forming 5-benzylthio derivatives . These modifications enhance antimicrobial activity .

Indole Ring Functionalization

The indole nucleus undergoes electrophilic substitution, primarily at positions 5 and 7:

Electrophilic Reactions

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 5, yielding 5-nitroindole derivatives .

-

Halogenation : NBS in CCl₄ selectively brominates the indole at position 4 (adjacent to the acetamido group) .

Condensation Reactions

The 4-acetamido group participates in:

-

Schiff base formation : Reacts with aldehydes (e.g., vanillin) in ethanol under reflux to form imines .

-

Cyclocondensation : With thiosemicarbazide in H₂SO₄, it forms thiosemicarbazone derivatives, which cyclize to thiadiazolo[3,2-a]pyrimidines .

Acetamide Bridge Reactivity

The central acetamide linker engages in:

Hydrolysis

-

Acidic (HCl/H₂O, reflux) or basic (NaOH/EtOH, 50°C) hydrolysis cleaves the amide bond, generating 4-acetamidoindole and 5-methyl-1,3,4-thiadiazol-2-amine .

Cross-Coupling Reactions

-

Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME) modifies the acetamide’s methyl group, producing biaryl analogs .

Oxidation and Reduction Pathways

-

Oxidation : Treatment with H₂O₂/AcOH oxidizes thioethers in the thiadiazole to sulfones, enhancing metabolic stability .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups on the indole to amines, enabling further derivatization .

Cyclization Reactions

Under acidic or thermal conditions, the compound forms fused heterocycles:

-

Thiazolo[4,3-b]thiadiazoles : Reacts with thioglycolic acid and thiosemicarbazide via grinding, yielding tricyclic systems with antitumor activity .

-

Indolo[2,1-b]thiadiazines : Forms when heated with POCl₃, useful in kinase inhibition studies .

Biological Activation via Metabolic Reactions

In vitro studies reveal:

-

Hydroxylation : CYP3A4 mediates oxidation at the indole’s C-6 position, generating a bioactive metabolite .

-

Glucuronidation : The acetamide group conjugates with glucuronic acid in hepatic microsomes, facilitating excretion .

Key Research Findings

-

Alkylation at the thiadiazole’s sulfur improves antibacterial potency (MIC: 2 µg/mL against S. aureus) .

-

Nitro-substituted indole derivatives show IC₅₀ = 1.8 µM against MCF-7 breast cancer cells .

-

Thiazolo-thiadiazole hybrids inhibit tubulin polymerization (EC₅₀ = 0.4 µM), surpassing colchicine .

This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions positions it as a valuable scaffold for drug discovery. Further studies should explore enantioselective modifications and in vivo metabolic stability.

Scientific Research Applications

Research has identified several applications for this compound, particularly in the fields of antiviral , anticancer , and anti-inflammatory therapies.

Antiviral Applications

Indole derivatives, including this compound, have shown promising antiviral activity. Studies indicate that compounds with similar structures can inhibit viral replication by targeting specific viral enzymes or receptors. For instance, derivatives have been noted for their efficacy against hepatitis C virus (HCV) and other RNA viruses, demonstrating IC50 values in the low micromolar range .

Anticancer Properties

The indole moiety is well-known for its anticancer properties. Compounds similar to 2-(4-acetamido-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have been shown to induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have documented that indole derivatives can modulate signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent stems from its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Antiviral Study : A recent investigation demonstrated that a related indole-thiadiazole hybrid significantly inhibited HCV replication in vitro, showcasing an IC50 value of 3 µM .

- Cancer Research : Another study reported that derivatives similar to this compound induced apoptosis in breast cancer cells through the modulation of the PI3K/Akt pathway .

- Inflammatory Response : Research indicated that compounds with indole structures reduced TNF-alpha levels in models of inflammation, suggesting potential therapeutic benefits for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(4-acetamido-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

Several 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Substituent Influence on Activity :

- The presence of electron-withdrawing groups (e.g., nitro in compound 3) correlates with enhanced Akt inhibition (92.36%) and apoptosis induction in glioma cells .

- Piperazine-linked derivatives (e.g., 4g) exhibit moderate anticancer activity, likely due to improved solubility and target engagement .

- The sulfanyl group in compound 63 enhances cytotoxicity against MCF-7 cells, suggesting redox-modulating properties .

Melting Points and Stability :

- Derivatives with bulky aromatic substituents (e.g., 4g, 4h) show higher melting points (>180°C), indicating greater crystallinity and stability .

- The target compound’s melting point remains unreported, but its indole-thiadiazole hybrid structure may confer intermediate stability compared to simpler analogs.

Synthetic Accessibility :

- The target compound shares synthetic pathways with indole-oxadiazole hybrids (e.g., 2a–i), where indole-3-acetic hydrazide intermediates are reacted with carbon disulfide to form thiadiazole cores .

Functional Group Analysis

- Indole vs. Benzothiazole :

- Thiadiazole vs. Oxadiazole :

Molecular Docking Insights

Biological Activity

2-(4-acetamido-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of 2-(4-acetamido-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is , with a molecular weight of 397.5 g/mol. The compound features an indole moiety and a thiadiazole ring, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N5O2S |

| Molecular Weight | 397.5 g/mol |

| CAS Number | 1574527-81-3 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available indole derivatives and thiadiazole precursors. The process includes acylation and cyclization steps to form the final product.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that related compounds can effectively reduce the viability of cancer cell lines such as HeLa and MCF-7 .

Antimicrobial Activity

Thiadiazole derivatives are often evaluated for their antimicrobial properties. Initial studies suggest that 2-(4-acetamido-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide may exhibit antibacterial effects against Gram-positive bacteria. The structure-function relationship indicates that modifications in the thiadiazole ring can enhance activity against specific bacterial strains .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit specific kinases involved in cancer progression.

- Induction of Apoptosis: The ability to trigger apoptotic pathways in cancer cells has been a focal point in studies involving indole derivatives.

- Antioxidant Properties: Some studies suggest that these compounds may possess antioxidant activities, contributing to their protective effects against oxidative stress .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

- Study on Indole Derivatives: A study demonstrated that indole-based compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values lower than those of standard chemotherapeutics .

- Thiadiazole Antimicrobials: Research focusing on thiadiazole derivatives revealed potent antibacterial activity against resistant strains, suggesting a potential therapeutic application for infections .

Q & A

Q. What is the standard synthetic route for preparing 2-(4-acetamido-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide?

The compound is synthesized via alkylation of the thiadiazole core with a halogenated acetamide intermediate. A general procedure involves reacting 5-methyl-1,3,4-thiadiazol-2-amine with 2-(4-acetamido-1H-indol-1-yl)acetyl chloride in acetone under reflux, catalyzed by potassium carbonate. Post-reaction, the product is purified via recrystallization from ethanol and characterized by FT-IR, NMR, and mass spectrometry .

Q. How is structural confirmation achieved for this compound?

Structural confirmation relies on spectroscopic methods:

- ¹H NMR : Peaks for the indole NH (δ 7.34 ppm), acetamide protons (δ 2.1 ppm for CH₃), and thiadiazole CH₃ (δ 2.5 ppm) are critical .

- MS : Molecular ion peaks (e.g., m/z 191 [M+1] for analogous compounds) validate the molecular weight .

- Elemental analysis : Experimental C/H/N/S percentages must align with theoretical values (e.g., C: 25.25%, N: 29.45% for related structures) .

Q. What methods are used to assess purity during synthesis?

Purity is evaluated via:

Q. What solvents are optimal for solubility testing?

The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility profiles are determined via saturation shake-flask methods, critical for in vitro bioassays .

Q. How are intermediates like 5-methyl-1,3,4-thiadiazol-2-amine characterized?

Intermediates are analyzed by:

- FT-IR : Amine N-H stretches (~3300 cm⁻¹) and C=N thiadiazole vibrations (~1600 cm⁻¹).

- ¹³C NMR : Thiadiazole carbons (δ 160–170 ppm) and methyl groups (δ 20–25 ppm) .

Advanced Research Questions

Q. How can reaction yields be optimized for alkylation steps?

Yield optimization involves:

Q. What strategies guide structure-activity relationship (SAR) studies for anticancer activity?

SAR studies focus on:

- Thiadiazole substitution : Electron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity by modulating electron density .

- Indole modifications : Acetamido groups at the 4-position improve binding to kinase targets (e.g., EGFR) .

- Bioisosteric replacement : Replacing thiadiazole with oxadiazole alters metabolic stability .

Q. How are computational docking studies performed to predict biological targets?

- Ligand preparation : The compound’s 3D structure is minimized using Gaussian09 at the B3LYP/6-31G* level.

- Protein selection : Docking into EGFR (PDB: 1M17) or tubulin (PDB: 1SA0) active sites using AutoDock Vina.

- Pose validation : Binding energies ≤-7.0 kcal/mol and hydrogen bonds with key residues (e.g., Lys721 in EGFR) indicate potential activity .

Q. What in vitro assays are suitable for evaluating anticancer potential?

Q. How are contradictory spectral or elemental analysis data resolved?

Contradictions arise from:

- Impurity interference : Column chromatography (silica gel, CH₂Cl₂/MeOH) removes byproducts.

- Isotopic effects : High-resolution MS (HRMS) distinguishes between isobaric species.

- Crystallinity issues : Recrystallization in mixed solvents (e.g., ethanol/water) improves sample homogeneity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.